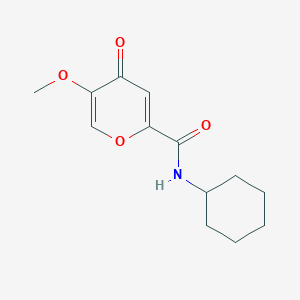
N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide is a heterocyclic compound that belongs to the pyran family This compound is characterized by the presence of a cyclohexyl group, a methoxy group, and a carboxamide group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-4-oxo-4H-pyran-2-carboxylic acid with cyclohexylamine under appropriate conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyran ring can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-4-oxo-4H-pyran-2-carboxamide.
Reduction: Formation of 5-methoxy-4-hydroxy-4H-pyran-2-carboxamide.
Substitution: Formation of various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-cyclohexyl-5-methoxy-4-oxo-4H-pyran-2-carboxamide can be compared with other similar compounds, such as:
4-oxo-N-phenyl-4H-chromene-2-carboxamide: Similar in structure but with a phenyl group instead of a cyclohexyl group.
7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide: Contains a methoxy group and a phenyl group, similar to the methoxy and cyclohexyl groups in the target compound.
3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid: Similar pyran ring structure but with different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-cyclohexyl-5-methoxy-4-oxopyran-2-carboxamide |
InChI |
InChI=1S/C13H17NO4/c1-17-12-8-18-11(7-10(12)15)13(16)14-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3,(H,14,16) |
InChI Key |
BHRAEHRBGJHOKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=COC(=CC1=O)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















